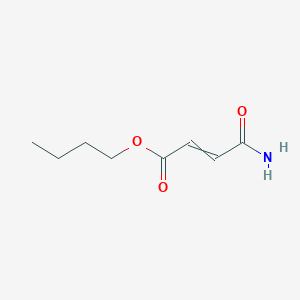![molecular formula C15H16N2O5 B14307069 1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione CAS No. 114912-57-1](/img/structure/B14307069.png)
1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione typically involves the reaction of piperazine derivatives with acetylating agents and 2,5-dimethoxybenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of specific catalysts to achieve the desired transformations. Major products formed from these reactions include substituted piperazines, alcohols, amines, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory, analgesic, or antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione can be compared with other similar compounds, such as:
- 1-Acetyl-3-[(2,4-dimethoxyphenyl)methylidene]piperazine-2,5-dione
- 1-Acetyl-3-[(2,6-dimethoxyphenyl)methylidene]piperazine-2,5-dione
- 1-Acetyl-3-[(3,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione
These compounds share similar structural features but differ in the position of the methoxy groups on the aromatic ring. The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
114912-57-1 |
|---|---|
Fórmula molecular |
C15H16N2O5 |
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
1-acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C15H16N2O5/c1-9(18)17-8-14(19)16-12(15(17)20)7-10-6-11(21-2)4-5-13(10)22-3/h4-7H,8H2,1-3H3,(H,16,19) |
Clave InChI |
JFIXWPILWOMXHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(=O)NC(=CC2=C(C=CC(=C2)OC)OC)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


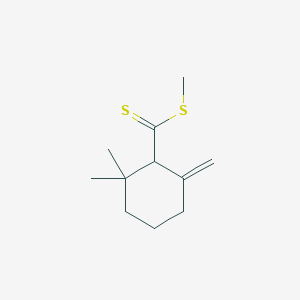
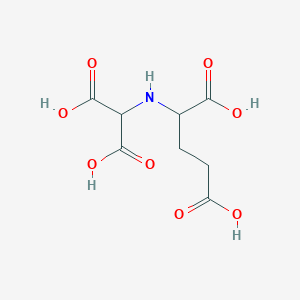
![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
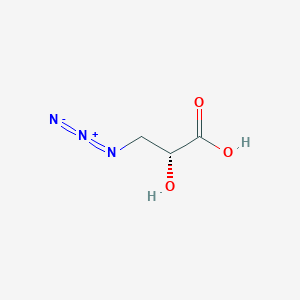
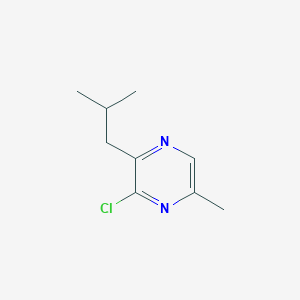
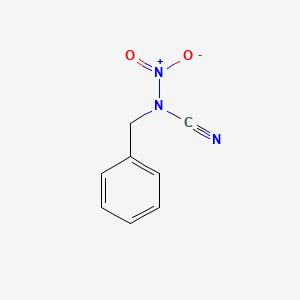
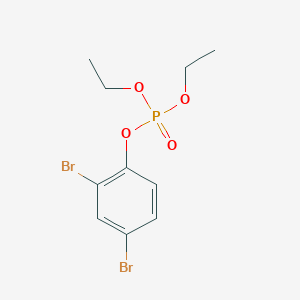
-lambda~5~-arsane](/img/structure/B14307048.png)
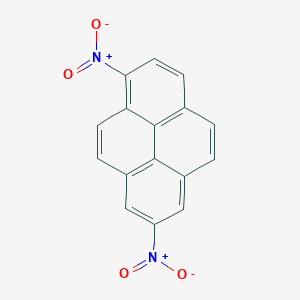
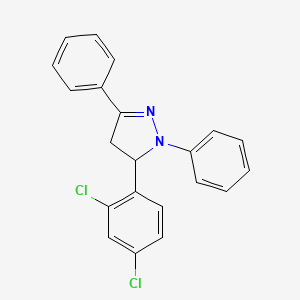
![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)

